molecular formula C10H17F2N5OS B14328036 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N'-(3-methoxypropyl)- CAS No. 103427-66-3

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N'-(3-methoxypropyl)-

Cat. No.: B14328036
CAS No.: 103427-66-3
M. Wt: 293.34 g/mol
InChI Key: XVCDFGTVQHNXSC-UHFFFAOYSA-N
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Description

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- is a synthetic organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique substituents, including a difluoromethylthio group, an ethyl group, and a methoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride or melamine.

    Introduction of Substituents: The difluoromethylthio group, ethyl group, and methoxypropyl group can be introduced through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The difluoromethylthio group and other substituents may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the triazine family include:

    Cyanuric Chloride: A widely used triazine derivative in organic synthesis.

    Melamine: Known for its use in the production of melamine resins.

    Atrazine: A well-known herbicide used in agriculture.

Uniqueness

1,3,5-Triazine-2,4-diamine, 6-((difluoromethyl)thio)-N-ethyl-N’-(3-methoxypropyl)- is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the difluoromethylthio group, in particular, may enhance its stability and reactivity compared to other triazine derivatives.

Properties

CAS No.

103427-66-3

Molecular Formula

C10H17F2N5OS

Molecular Weight

293.34 g/mol

IUPAC Name

6-(difluoromethylsulfanyl)-4-N-ethyl-2-N-(3-methoxypropyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C10H17F2N5OS/c1-3-13-8-15-9(14-5-4-6-18-2)17-10(16-8)19-7(11)12/h7H,3-6H2,1-2H3,(H2,13,14,15,16,17)

InChI Key

XVCDFGTVQHNXSC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=NC(=N1)SC(F)F)NCCCOC

Origin of Product

United States

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